molecular formula C19H18N2O2S B3001547 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide CAS No. 313469-49-7

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide

Cat. No.: B3001547
CAS No.: 313469-49-7
M. Wt: 338.43
InChI Key: FJKSLPNWOHXSOR-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C19H18N2O2S and its molecular weight is 338.43. The purity is usually 95%.
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Scientific Research Applications

Antifungal Applications

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide and its derivatives have shown potential in antifungal applications. A study by Jafar et al. (2017) synthesized similar compounds and evaluated their antifungal effects against fungi like Aspergillus terreus and Aspergillus niger. The compounds demonstrated effective antifungal properties, particularly against Aspergillus terreus (Jafar et al., 2017).

Antimicrobial Screening

Compounds with structural similarity to this compound have been synthesized and screened for antimicrobial properties. Desai et al. (2013) explored the antimicrobial potential of a series of these compounds against various bacteria and fungi. These thiazole derivatives showed promise in treating microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013).

Photodynamic Therapy Applications

A study by Pişkin et al. (2020) investigated zinc phthalocyanine derivatives with methoxybenzamide structures for photodynamic therapy, particularly in cancer treatment. These compounds exhibited good fluorescence properties and high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in photodynamic therapy (Pişkin et al., 2020).

Antihypertensive and Cardiotropic Drugs

Research by Drapak et al. (2019) focused on synthesizing and evaluating thiazol-2-imine derivatives as potential antihypertensive and cardiotropic drugs. Their pharmacological studies confirmed the antihypertensive effect of these compounds, highlighting their potential in cardiovascular therapy (Drapak et al., 2019).

Anticancer and Antiviral Activities

Compounds structurally related to this compound have shown promising anticancer and antiviral activities. A study by Havrylyuk et al. (2013) synthesized pyrazoline-substituted 4-thiazolidinones and tested them for in vitro anticancer activity, demonstrating selective inhibition of leukemia cell lines (Havrylyuk et al., 2013).

Future Directions

The future research directions for this compound would likely involve further exploration of its biological activities and potential applications in medicine. This could include studies to determine its mechanism of action, evaluate its efficacy and safety, and develop methods for its synthesis and modification .

Biochemical Analysis

Biochemical Properties

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition is achieved through binding interactions at the active site of the enzyme, leading to increased levels of acetylcholine and enhanced cholinergic signaling.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with AChE affects neurotransmission, which can alter neuronal cell function and signaling pathways. Additionally, this compound has been observed to impact gene expression related to inflammatory responses and oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of AChE, inhibiting its activity and leading to increased acetylcholine levels. This inhibition is characterized by a mixed inhibition type, as demonstrated by enzyme kinetics studies . Furthermore, the compound can modulate gene expression by interacting with transcription factors and signaling molecules involved in inflammatory and oxidative stress pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity. Prolonged exposure can lead to gradual degradation and reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as enhanced cholinergic signaling and reduced oxidative stress. At higher doses, it can cause toxic effects, including neurotoxicity and adverse impacts on liver function . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its localization to the synaptic cleft is essential for its role in modulating cholinergic signaling . Additionally, its presence in the nucleus can influence gene expression by interacting with transcription factors .

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-12-4-5-15(10-13(12)2)18(22)21-19-20-17(11-24-19)14-6-8-16(23-3)9-7-14/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKSLPNWOHXSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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